molecular formula C20H15BrCl2N2O4 B12863168 Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate

Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate

Cat. No.: B12863168
M. Wt: 498.1 g/mol
InChI Key: GJFIFRFDLVRLSZ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other pyrazole derivatives such as:

Uniqueness

Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15BrCl2N2O4

Molecular Weight

498.1 g/mol

IUPAC Name

ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-4H-chromeno[4,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C20H15BrCl2N2O4/c1-3-28-20(26)18-14-9-29-16-8-17(27-2)15(21)7-13(16)19(14)25(24-18)12-5-10(22)4-11(23)6-12/h4-8H,3,9H2,1-2H3

InChI Key

GJFIFRFDLVRLSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)Br)OC)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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